molecular formula C6H13NO B13904870 (2R,4S)-4-Methoxy-2-methylpyrrolidine

(2R,4S)-4-Methoxy-2-methylpyrrolidine

Cat. No.: B13904870
M. Wt: 115.17 g/mol
InChI Key: NEISDEAQLMENHN-RITPCOANSA-N
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Description

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diastereomerically selective cyclization reaction, which ensures the correct stereochemistry without the need for a separate epimerization step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,4S)-4-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

NEISDEAQLMENHN-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)OC

Canonical SMILES

CC1CC(CN1)OC

Origin of Product

United States

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